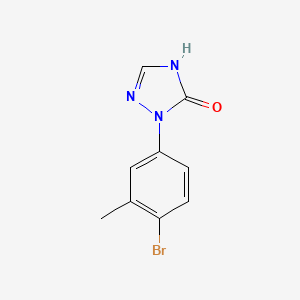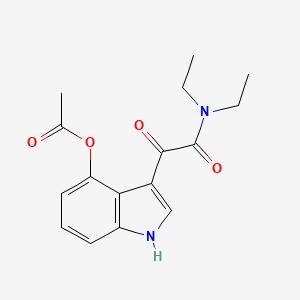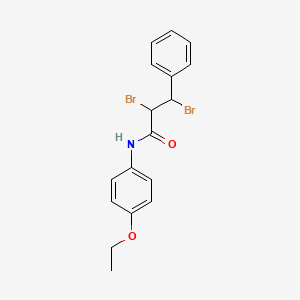
2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is an organic compound characterized by the presence of bromine atoms, an ethoxyphenyl group, and a phenylpropanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide typically involves the following steps:
Bromination: The starting material, 3-phenylpropanamide, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces bromine atoms at the 2 and 3 positions of the propanamide chain.
Amidation: The dibrominated intermediate is then reacted with 4-ethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity.
化学反応の分析
Types of Reactions
2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a debrominated product.
Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Products with nucleophiles replacing bromine atoms.
Reduction: Debrominated 3-phenylpropanamide derivatives.
Oxidation: Phenolic derivatives of the ethoxyphenyl group.
科学的研究の応用
2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromine atoms and the ethoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. This compound may inhibit or activate pathways involved in inflammation, cell proliferation, or apoptosis, depending on the context of its use.
類似化合物との比較
Similar Compounds
2,3-Dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide: Similar structure but with a methoxy group instead of an ethoxy group.
2,3-Dibromo-N-(4-hydroxyphenyl)-3-phenylpropanamide: Contains a hydroxy group, offering different reactivity and biological activity.
2,3-Dibromo-N-(4-methylphenyl)-3-phenylpropanamide: Features a methyl group, affecting its chemical and physical properties.
Uniqueness
2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
4068-52-4 |
|---|---|
分子式 |
C17H17Br2NO2 |
分子量 |
427.1 g/mol |
IUPAC名 |
2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-2-22-14-10-8-13(9-11-14)20-17(21)16(19)15(18)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,20,21) |
InChIキー |
XRWUSUOKYGNNCY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
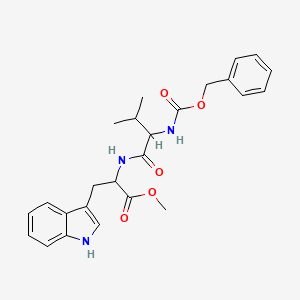
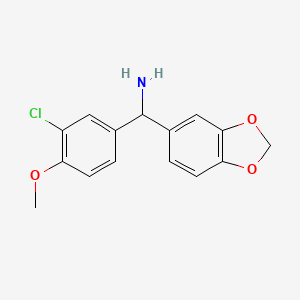
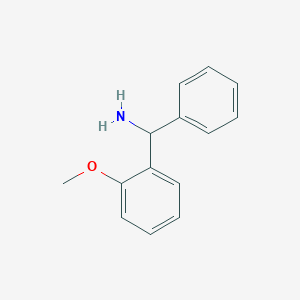


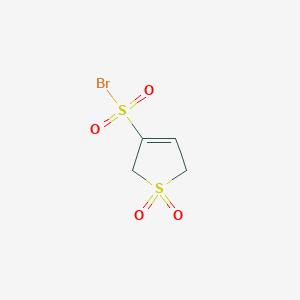

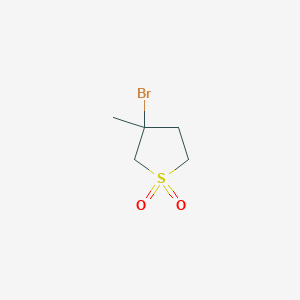
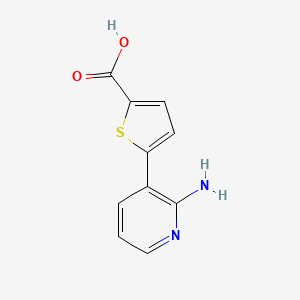
![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
